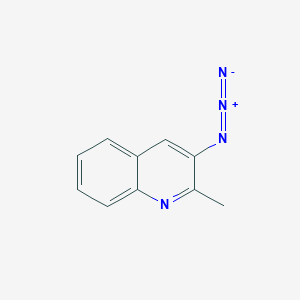

3-Azido-2-methylquinoline

Description

Overview of Quinolines as a Privileged Heterocyclic Scaffold

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govdoi.orgwiley.com Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for diverse functionalization. doi.org This structural motif is a cornerstone in the development of a wide array of biologically active compounds. orientjchem.org The versatility of the quinoline ring system allows for the synthesis of derivatives with a broad spectrum of pharmacological activities. nih.govnih.govorientjchem.org

Significance of Azide (B81097) Functionality in Molecular Design and Transformations

The azide functional group (–N₃) is a compact and highly energetic moiety that plays a crucial role in modern organic synthesis. wikipedia.orgwikipedia.org Its utility stems from its ability to participate in a variety of powerful and selective chemical transformations. wikipedia.orgwiley.com One of the most prominent applications of azides is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient construction of complex molecular architectures by forming stable triazole rings. wikipedia.org Furthermore, azides serve as valuable precursors to amines through reduction reactions, such as the Staudinger reaction, and can generate highly reactive nitrene intermediates upon thermal or photochemical decomposition, enabling a range of C-H amination and cyclization reactions. wikipedia.orgwiley.comnih.gov

Contextualization of 3-Azido-2-methylquinoline within Advanced Chemical Research

Within the broader class of azido-functionalized quinolines, 3-Azido-2-methylquinoline emerges as a compound of specific interest for advanced chemical research. The placement of the azido (B1232118) group at the 3-position and a methyl group at the 2-position of the quinoline core creates a unique electronic and steric environment. This specific substitution pattern influences the reactivity of both the quinoline ring and the azide functionality, opening avenues for novel synthetic methodologies and the creation of unique molecular structures. Research into this compound and its analogs is often driven by the quest for new synthetic routes to complex nitrogen-containing heterocycles and the exploration of their potential applications.

Structure

3D Structure

Properties

CAS No. |

107468-24-6 |

|---|---|

Molecular Formula |

C10H8N4 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

3-azido-2-methylquinoline |

InChI |

InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3 |

InChI Key |

BRSXVWHUZPOWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Azido 2 Methylquinoline

Transformations of the Azido (B1232118) Group

The transformations centered on the azido group are fundamental to the synthetic utility of 3-Azido-2-methylquinoline. These reactions involve the controlled release of nitrogen gas (N₂) to generate reactive species or the conversion of the azido group into an amino group, a key functional group in many organic compounds.

Thermal decomposition is a common method for transforming organic azides. When heated, 3-Azido-2-methylquinoline undergoes decomposition, with the rate-determining step being the formation of a highly reactive nitrene intermediate, 2-methyl-3-quinolylnitrene, through the extrusion of molecular nitrogen. rsc.orgresearchgate.net This process is a key step that unlocks further reactivity. The thermal decomposition of gaseous methyl azide (B81097), for instance, has been shown to be a homogeneous and unimolecular reaction that results in the formation of a nitrene and N₂. researchgate.net

The general mechanism for nitrene formation is as follows: R-N₃ → R-N + N₂

Flash vacuum pyrolysis (FVP) of aryl azides is a valuable technique for generating and studying the subsequent thermal rearrangements of the corresponding nitrenes. researchgate.net

Following its generation, the 2-methyl-3-quinolylnitrene can undergo various reactions, one of the most significant being intramolecular cyclization. While the specific cyclization to furoxanes and furazans from 3-Azido-2-methylquinoline is a specialized pathway, related aryl nitrenes are known to undergo cyclization. For example, flash vacuum thermolysis of the related compound 3-azido-2-phenylquinoline generates a nitrene intermediate that further cyclizes to produce an indoloquinoline in significant yield. researchgate.net This highlights the general propensity of quinolylnitrenes to engage in intramolecular reactions to form new ring systems. The development of intramolecular reductive cyclization protocols, often promoted by visible light, provides a pathway for synthesizing functionalized indolines and 2,3-dihydrobenzofurans. nih.govnih.gov

The nitrene generated from the decomposition of an aryl azide is a short-lived, electron-deficient species. oup.comoup.com This intermediate can react as an electrophile. oup.comoup.com Furthermore, it can be protonated to form a nitrenium ion, which is also a potent electrophile. oup.comoup.com This electrophilic character allows the nitrene or nitrenium ion to react with various nucleophiles. oup.comoup.com This reactivity is a cornerstone of nitrene chemistry, enabling the formation of new carbon-nitrogen bonds. nih.gov

In addition to thermal methods, the decomposition of 3-Azido-2-methylquinoline can be initiated photochemically. Irradiation with light, typically UV light, provides the energy necessary to cleave the nitrogen-nitrogen bond and release N₂, generating the same reactive 2-methyl-3-quinolylnitrene intermediate as in thermal decomposition. oup.comoup.com

The photolysis of the analogous compound, 2-azido-3-methylimidazo[4,5-f]quinoline (azido-IQ), demonstrates this pathway, where exposure to UV light leads to the formation of a short-lived nitrene. oup.comoup.com Similarly, irradiation of 3-azido-2-phenylquinoline leads to the corresponding nitrene. researchgate.net Photochemical methods offer a mild, non-enzymatic procedure for generating these highly reactive electrophilic species at ambient temperatures, providing an alternative to high-temperature thermolysis. oup.com This approach is valuable for studying reactions of the nitrene intermediate under controlled conditions. oup.comoup.com

The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction converts 3-Azido-2-methylquinoline into 3-Amino-2-methylquinoline, a valuable building block. While various reducing agents can accomplish this, the Staudinger reaction offers a particularly mild and chemoselective method. organicchemistrytutor.com Other methods, such as reduction with thiols like dithiothreitol (DTT), can also quantitatively reduce an azido moiety to an amine under mild, biological conditions. researchgate.net

The Staudinger reaction, discovered by Hermann Staudinger, is a two-step process for the mild reduction of an organic azide to an amine. organicchemistrytutor.comwikipedia.org The reaction is particularly useful when other reducible functional groups are present in the molecule. organicchemistrytutor.com

The mechanism begins with the nucleophilic attack of a phosphine (B1218219), most commonly triphenylphosphine (B44618), on the terminal nitrogen atom of the azide group in 3-Azido-2-methylquinoline. wikipedia.orgnih.gov This addition forms a phosphazide (B1677712) intermediate, which is generally unstable and rapidly loses diatomic nitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). nih.govorganic-chemistry.org

The second step of the Staudinger reduction involves the hydrolysis of the iminophosphorane intermediate. Treatment with water cleaves the phosphorus-nitrogen double bond, yielding the primary amine (3-Amino-2-methylquinoline) and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

| Step | Reactants | Intermediate | Products |

| 1 | 3-Azido-2-methylquinoline, Triphenylphosphine | Phosphazide | Iminophosphorane, Nitrogen (N₂) |

| 2 | Iminophosphorane, Water (H₂O) | - | 3-Amino-2-methylquinoline, Triphenylphosphine oxide |

Reduction to Amino-2-methylquinoline Derivatives

Other Reductive Amination Protocols

The conversion of the azido group in 3-azido-2-methylquinoline to a primary amine (3-amino-2-methylquinoline) is a key transformation, providing access to a variety of functionalized quinoline (B57606) derivatives. While direct reductive amination involves the reaction of a carbonyl compound with an amine, the term in this context refers to the reduction of the azide to the corresponding amine. Several protocols are effective for the reduction of aryl azides and are applicable to 3-azido-2-methylquinoline.

One of the most common methods is the Staudinger reaction , which involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃). This reaction proceeds through a phosphazene intermediate, which is then hydrolyzed to yield the primary amine and triphenylphosphine oxide. The Staudinger reaction is notably mild and chemoselective, tolerating a wide range of other functional groups that might be sensitive to more conventional reducing agents sciforum.net.

Catalytic hydrogenation is another robust method for reducing aryl azides. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. This method is highly efficient and often provides clean conversion to the amine with high yields.

Additionally, metal hydride reagents can be employed. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting azides to amines. However, its high reactivity limits its use in the presence of other reducible functional groups. A milder alternative is sodium borohydride (NaBH₄) in the presence of a catalyst, such as nickel(II) chloride (NiCl₂) or in specific solvent systems like methanol, which can also achieve the desired reduction masterorganicchemistry.com.

A summary of common reductive protocols applicable to 3-azido-2-methylquinoline is presented below.

| Reagent/System | Typical Conditions | Notes |

| Triphenylphosphine (PPh₃) then H₂O | THF, then H₂O | Staudinger Reaction; very mild and chemoselective sciforum.net. |

| H₂, Pd/C | Methanol or Ethanol, room temperature | Catalytic hydrogenation; highly efficient and clean. |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Often requires a co-catalyst (e.g., NiCl₂) for efficient reduction of aryl azides masterorganicchemistry.com. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Very powerful reducing agent; lacks chemoselectivity. |

Nucleophilic and Electrophilic Reactivity of the Azido Group

The azido group (–N₃) is a versatile functional group characterized by its ambiphilic nature; it can react as both a nucleophile and an electrophile researchgate.netacs.orgnih.gov. In the context of 3-azido-2-methylquinoline, this duality governs its reactivity in various transformations.

As a 1,3-dipole, the azido group is most renowned for its participation in [3+2] cycloaddition reactions. In these reactions, the azide is considered ambiphilic. The frontier molecular orbitals (HOMO and LUMO) of the azide can interact with the corresponding orbitals of a dipolarophile (e.g., an alkyne or alkene) acs.orgnih.gov.

Normal-electron-demand cycloaddition : The HOMO of the azide interacts with the LUMO of an electron-deficient dipolarophile.

Inverse-electron-demand cycloaddition : The LUMO of the azide interacts with the HOMO of an electron-rich dipolarophile acs.org.

Attaching the azide to the electron-withdrawing quinoline ring system can lower the energy of its LUMO, enhancing its electrophilic character. This makes 3-azido-2-methylquinoline potentially more reactive in inverse-electron-demand cycloadditions compared to simple alkyl or electron-rich aryl azides researchgate.netacs.orgnih.gov.

The terminal nitrogen atom of the azide has nucleophilic character and can react with strong electrophiles. Conversely, the azido group as a whole can exhibit electrophilic behavior, particularly when attached to an electron-deficient aromatic system. In such cases, it can react with strong nucleophiles. For instance, electron-deficient aryl azides have been shown to react with nucleophiles such as enolates or thioacids researchgate.netrsc.org.

Furthermore, the azido group can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common. For an SNAr reaction to occur on the quinoline ring at the C-3 position, the ring must be sufficiently activated by strong electron-withdrawing groups, and a potent nucleophile would be required to displace the azide ion (N₃⁻) wikipedia.orgmasterorganicchemistry.com. The presence of the nitrogen atom within the quinoline ring itself contributes to the electron-deficient nature of the aromatic system, making it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring wikipedia.org.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azido group of 3-azido-2-methylquinoline is an ideal handle for [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them powerful tools for molecular assembly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, uniting an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole with near-perfect regioselectivity acs.org. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate) or by using a stable Cu(I) salt (e.g., CuI) acs.org.

The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle dramatically lowers the activation energy compared to the uncatalyzed thermal reaction, allowing it to proceed rapidly at room temperature and in a variety of solvents, including water nih.govnih.govresearchgate.net.

Using 3-azido-2-methylquinoline as the azide component, the CuAAC reaction provides a straightforward and highly efficient route to a diverse library of 2-methyl-3-(1,2,3-triazol-1-yl)quinoline derivatives rsc.orginnovareacademics.inresearchgate.nettandfonline.com. By varying the alkyne partner, a wide range of substituents can be introduced, allowing for the systematic modification of molecular properties.

The general synthetic protocol involves stirring 3-azido-2-methylquinoline with a terminal alkyne in the presence of a copper(I) catalyst. Common solvent systems include mixtures of t-butanol/water or dimethylformamide (DMF). The reaction typically proceeds to completion within a few hours at room temperature, yielding the desired triazole-quinoline hybrids in good to excellent yields innovareacademics.inresearchgate.net.

A representative scheme for this synthesis is shown below: (A schematic showing 3-azido-2-methylquinoline reacting with a generic terminal alkyne (R-C≡CH) under CuAAC conditions (CuSO₄, Sodium Ascorbate, solvent) to yield the 1,4-disubstituted triazole product.)

A key feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer nih.govrsc.org. This outcome is a direct consequence of the copper-catalyzed mechanism. Density Functional Theory (DFT) studies have shown that the reaction proceeds through a stepwise mechanism involving a dinuclear copper-acetylide complex. The coordination of the azide to this complex favors a geometry that leads specifically to the 1,4-regioisomer, as this pathway has a significantly lower activation energy than the one leading to the 1,5-isomer nih.govrsc.orgresearchgate.net.

The scope of the reaction with respect to the alkyne partner is exceptionally broad, tolerating a vast array of functional groups nih.govacs.orgresearchgate.net. This allows for the incorporation of diverse structural motifs onto the quinoline core via the triazole linker.

| Alkyne Partner Class | Example | Applicability |

| Aromatic Alkynes | Phenylacetylene | Introduces aryl and heteroaryl moieties. |

| Aliphatic Alkynes | 1-Heptyne, Propargyl alcohol | Allows for the attachment of alkyl chains, hydroxyl groups, etc. nih.gov |

| Propargyl Ethers/Amides | Propargyl methyl ether | Excellent substrates that are cost-effective and highly reactive nih.gov. |

| Functionalized Alkynes | Ethynylferrocene | Enables the conjugation of complex molecules, including organometallics or biomolecules. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3-Azido-2-methylquinoline

While highly effective, the copper catalyst used in CuAAC can be toxic to living systems, which has prompted the development of copper-free click chemistry variants. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent of these methods magtech.com.cn.

SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The significant ring strain (approximately 18 kcal/mol) provides the driving force for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for any catalyst magtech.com.cn. This bioorthogonality makes SPAAC an invaluable tool for chemical biology and materials science nih.gov.

The reaction of 3-azido-2-methylquinoline with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or biarylazacyclooctynone (BARAC), would be expected to proceed smoothly under mild, catalyst-free conditions to yield a tricyclic triazole product magtech.com.cnnih.gov. The reaction rate is primarily dependent on the specific cyclooctyne used, with more strained and electronically activated derivatives reacting faster nih.gov. Given the broad applicability of SPAAC to a wide range of aryl and heteroaryl azides, its use with 3-azido-2-methylquinoline represents a viable and powerful strategy for conjugations where the presence of a metal catalyst is undesirable nih.gov.

Other 1,3-Dipolar Cycloadditions Involving the Azido Functionality

The azido group at the C3 position of the quinoline ring serves as a classic 1,3-dipole, making it a prime candidate for 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov This transformation, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles, most notably 1,2,3-triazoles. wikipedia.org The reaction involves the concertive [3+2] cycloaddition of the azide with a dipolarophile, typically an alkyne or a strained alkene.

In the context of 3-Azido-2-methylquinoline, the azide functionality can react with a variety of alkynes to furnish 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazoles. The thermal reaction often yields a mixture of regioisomers. However, the use of copper(I) or ruthenium(II) catalysts can accelerate the reaction and provide high regioselectivity, typically for the 1,4-isomer in the case of copper catalysis. nih.gov

Beyond simple alkynes, the azido group can participate in cycloadditions with other dipolarophiles such as nitriles, creating tetrazoles, and electron-deficient alkenes, leading to triazolines. The reactivity is governed by frontier molecular orbital theory, where the energies of the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) determine the reaction rate.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Organic Azides

| Dipolarophile | Product | Reaction Type | Notes |

|---|---|---|---|

| Alkynes | 1,2,3-Triazoles | Huisgen Cycloaddition | Can be thermally or catalytically driven for regioselectivity. nih.gov |

| Alkenes | Triazolines | [3+2] Cycloaddition | Often requires electron-deficient or strained alkenes. |

| Nitriles | Tetrazoles | [3+2] Cycloaddition | Typically requires harsh conditions or Lewis acid catalysis. |

Reactivity at the 2-Methyl Position

The methyl group at the C2 position is not merely a passive substituent. Its protons are acidified by the adjacent electron-withdrawing quinoline ring, enabling a range of functionalization reactions.

C(sp³)–H Activation and Functionalization

Transition metal-catalyzed C–H activation is a modern and efficient strategy for the functionalization of otherwise inert C-H bonds. mdpi.com The 2-methyl group of the quinoline scaffold is an excellent substrate for such transformations, often facilitated by the directing effect of the quinoline nitrogen atom. semanticscholar.orgnih.gov Various transition metals, including rhodium, palladium, and copper, can catalyze the coupling of the 2-methyl group with a range of partners.

For instance, rhodium(III) complexes have been shown to catalyze the amidation of 8-methylquinolines with azides via C(sp³)–H bond activation, a reaction that proceeds under oxidant-free conditions. acs.org Similar methodologies can be envisioned for 3-Azido-2-methylquinoline, where the methyl group is activated to form a C-N bond. Likewise, palladium-catalyzed C(sp³)–H biarylation and copper-catalyzed amination reactions have been successfully applied to methylquinolines, highlighting the versatility of this position for constructing complex molecular architectures. semanticscholar.org

Table 2: Transition Metal-Catalyzed C(sp³)–H Functionalization of Methylquinolines

| Metal Catalyst | Reactant | Product Type | Reference |

|---|---|---|---|

| Rhodium(III) | Azides | Amines | acs.org |

| Palladium(II) | Diaryliodonium Salts | Biaryls | semanticscholar.org |

| Rhodium(III) | Arylboronic Acids | Arylated Quinolines | semanticscholar.org |

Condensation and Alkylation Reactions

The acidity of the 2-methyl protons allows for its deprotonation by a suitable base to generate a carbanionic intermediate. This nucleophile can then participate in condensation and alkylation reactions. A classic example is the condensation with aldehydes, particularly aromatic aldehydes, in the presence of a dehydrating agent like acetic anhydride. rsc.org This reaction proceeds through an initial aldol-type addition, followed by dehydration to yield a (2-quinolyl)styrene derivative. The reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org

Alkylation reactions can also be performed by treating the lithiated 2-methylquinoline (B7769805) with various alkyl halides, providing a straightforward route to introduce longer alkyl chains at the C2 position.

Tandem and Cascade Reactions Involving Multiple Reactive Sites

The presence of both an azido group and an activatable methyl group within the same molecule opens the door for elegant tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation. mdpi.com

Aza-Wittig Cyclization Sequences

The Aza-Wittig reaction is a powerful tool for the synthesis of imines and N-heterocycles. wikipedia.orgchem-station.com It involves the reaction of an organic azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane intermediate via the Staudinger reaction. chem-station.com This intermediate can then react with a carbonyl group to form an imine, with the expulsion of phosphine oxide. wikipedia.org

In the case of 3-Azido-2-methylquinoline, a tandem sequence can be designed. First, the 2-methyl group could be oxidized to an aldehyde, yielding 3-azidoquinoline-2-carboxaldehyde. Subsequent treatment with triphenylphosphine would trigger an intramolecular aza-Wittig reaction. scispace.com The initially formed iminophosphorane from the azide would react with the adjacent aldehyde, leading to the formation of a new fused heterocyclic ring system. This type of Staudinger/intramolecular aza-Wittig sequence is a well-established method for constructing nitrogen-containing polycycles. nih.govmdpi.commdpi.com

Cyclization/Rearrangement Pathways

Thermal or photochemical decomposition of the azido group in 3-Azido-2-methylquinoline can generate a highly reactive nitrene intermediate. This nitrene can undergo various subsequent reactions, including intramolecular cyclization. A closely related example is the flash vacuum thermolysis of 3-azido-2-phenylquinoline, which generates a nitrene that readily cyclizes onto the phenyl ring to afford an indolo[3,2-c]quinoline skeleton in good yield. researchgate.net

By analogy, the nitrene generated from 3-Azido-2-methylquinoline could potentially insert into one of the C-H bonds of the adjacent methyl group, leading to the formation of a strained three-membered azirine ring, which could then rearrange to other heterocyclic structures. Alternatively, in the presence of suitable reactants, the nitrene could undergo intermolecular reactions before any intramolecular pathway can occur. These pathways demonstrate the potential for complex molecular rearrangements originating from the reactive azide functionality.

Advanced Characterization Methodologies for 3 Azido 2 Methylquinoline

Spectroscopic Analysis Techniques

Spectroscopic analysis is indispensable for the unambiguous characterization of 3-Azido-2-methylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information regarding the compound's structure and properties.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Azido-2-methylquinoline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled. Although direct experimental data for 3-Azido-2-methylquinoline is not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs like 2-Azido-3-methylquinoline N-oxide and established knowledge of substituent effects on the quinoline (B57606) ring rsc.org.

The ¹H NMR spectrum of 3-Azido-2-methylquinoline is expected to display distinct signals corresponding to the protons of the methyl group and the quinoline ring. The protons on the benzene (B151609) portion of the quinoline system (H5, H6, H7, H8) typically appear as a complex pattern of doublets and triplets in the aromatic region. The proton at position 4 (H4) is expected to be a singlet, and the methyl protons will also present as a singlet, shifted downfield due to the anisotropic effect of the aromatic system. The predicted chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | 2.6 - 2.8 | s (singlet) | N/A |

| H4 | 7.8 - 8.0 | s (singlet) | N/A |

| H5 | 7.9 - 8.1 | d (doublet) | ~8.5 |

| H6 | 7.4 - 7.6 | t (triplet) | ~7.5 |

| H7 | 7.6 - 7.8 | t (triplet) | ~8.0 |

| H8 | 7.7 - 7.9 | d (doublet) | ~8.0 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 3-Azido-2-methylquinoline, ten distinct signals are expected. The carbon atom of the methyl group will appear in the aliphatic region (upfield), while the nine carbons of the quinoline ring will resonate in the aromatic region (downfield). The carbon atom attached to the azido (B1232118) group (C3) and the carbon bearing the methyl group (C2) will have their chemical shifts significantly influenced by these substituents. The predicted chemical shifts are based on data from similar quinoline structures rsc.orgspectrabase.com.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20.0 |

| C2 | ~155.0 |

| C3 | ~130.0 |

| C4 | ~135.0 |

| C4a | ~128.0 |

| C5 | ~129.0 |

| C6 | ~126.0 |

| C7 | ~129.5 |

| C8 | ~127.5 |

| C8a | ~147.0 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 3-Azido-2-methylquinoline, COSY would show correlations between H5 and H6, H6 and H7, and H7 and H8, confirming their connectivity within the benzene ring. No correlation would be seen for the singlet H4 or the methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon that bears a proton. For instance, the proton signal at ~7.9 ppm would correlate with the C4 carbon signal, and the methyl proton signal would correlate with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. It is particularly powerful for identifying the placement of substituents and quaternary carbons. Key expected HMBC correlations for 3-Azido-2-methylquinoline would include:

The methyl protons (at C2) showing correlations to both C2 and C3.

The H4 proton showing correlations to C2, C3, C5, and C4a.

The H8 proton showing correlations to C7, C8a, and C4a.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of 3-Azido-2-methylquinoline is dominated by a very strong and sharp absorption band characteristic of the azide (B81097) functional group.

Azide (N₃) Stretch: The most prominent feature is the asymmetric stretching vibration of the N≡N bond in the azide group. This typically appears in the region of 2100-2140 cm⁻¹ . researchgate.netresearchgate.net This peak is an excellent diagnostic marker for the presence of the azide.

Quinoline Ring Vibrations: The spectrum also contains a series of bands corresponding to the quinoline core.

C=C and C=N Stretching: These vibrations of the aromatic and heteroaromatic rings are expected in the 1500-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ .

C-H Bending: Out-of-plane C-H bending vibrations appear in the 750-900 cm⁻¹ region, and their pattern can give clues about the substitution on the benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Azide (N₃) Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| C=N/C=C Ring Stretch | 1500 - 1650 | Medium to Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For 3-Azido-2-methylquinoline (C₁₀H₈N₄), the expected exact mass can be calculated and compared with the experimental value.

The most characteristic fragmentation pathway for aryl azides involves the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. rsc.org This process is energetically favorable and results in a highly prominent peak in the mass spectrum.

Molecular Ion (M⁺): The peak corresponding to the intact molecule would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₁₀H₈N₄.

[M-28]⁺ Fragment: A very intense peak is expected at m/z corresponding to the loss of N₂. This fragmentation is a key indicator of an azide-containing compound.

| Species | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₈N₄]⁺ | 184.07 | Molecular Ion (M⁺) |

| [C₁₀H₈N₂]⁺ | 156.07 | Fragment after loss of N₂ ([M-28]⁺) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. cpur.in The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. du.edu.eg In the context of 3-Azido-2-methylquinoline, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the quinoline ring system and the azido functional group. du.edu.eguzh.ch

The quinoline moiety, an aromatic heterocycle, possesses a conjugated π-electron system, which gives rise to strong π → π* transitions. cpur.in Aromatic compounds typically exhibit multiple absorption bands in the UV region. up.ac.za For instance, benzene shows two intense bands around 180 nm and 200 nm, and a weaker, vibrationally structured band around 260 nm, all associated with its π-system. up.ac.za The introduction of substituents and heteroatoms, as in 3-Azido-2-methylquinoline, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and potentially alter their intensities.

The azido group (-N₃) introduces non-bonding electrons (n-electrons), which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. uzh.ch The presence of both the quinoline ring and the azido group would likely result in a complex UV-Vis spectrum with overlapping bands. Analysis of the spectrum, including the position of the absorption maxima (λmax) and the molar absorptivity (ε), provides valuable information about the electronic structure of the molecule.

Table 1: Expected Electronic Transitions for 3-Azido-2-methylquinoline

| Transition Type | Associated Functional Group(s) | Expected Wavelength Region |

| π → π | Quinoline Ring System | Ultraviolet (UV) |

| n → π | Azido Group, Quinoline Nitrogen | Near-UV to Visible |

This table is predictive and based on the general principles of UV-Vis spectroscopy for aromatic and azido-containing compounds.

Raman Spectroscopy of Azidoquinoline Derivatives

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding within a compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. mdpi.com For 3-Azido-2-methylquinoline, Raman spectroscopy would be instrumental in identifying characteristic vibrational modes of both the quinoline skeleton and the azido substituent.

A key diagnostic feature in the Raman spectrum of an azido compound is the asymmetric stretching vibration of the N₃ group, which typically appears as a strong band in the region of 2100-2160 cm⁻¹. The symmetric stretch is also Raman active but often weaker. A study on 4-azido-7-chloroquinoline identified a characteristic marker band for the azido group's ν(NN) mode around 1300 cm⁻¹. researchgate.net

The quinoline ring itself has a set of characteristic Raman bands. These arise from C-C stretching, C-H bending, and ring breathing vibrations. The substitution pattern on the quinoline ring, including the presence of the methyl group at the 2-position and the azido group at the 3-position, would influence the exact frequencies and intensities of these bands, providing a unique vibrational fingerprint for the molecule. For example, in a study of various quinoline derivatives, significant shifts in key Raman bands were observed despite their similar structures. researchgate.net

Table 2: Characteristic Raman Bands for Azidoquinoline Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric Stretch (νas) | Azido (-N₃) | 2100 - 2160 |

| Symmetric Stretch (νs) | Azido (-N₃) | ~1300 |

| Ring Stretching | Quinoline | 1350 - 1620 |

| C-H Bending | Quinoline, Methyl | 1000 - 1300 |

Data is based on typical values for azido compounds and related quinoline derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. lcc-toulouse.fr The analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For 3-Azido-2-methylquinoline, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would provide precise measurements of the C-N and N-N bond lengths within the azido group, as well as the geometry of the quinoline ring system. The planarity of the quinoline ring and the orientation of the azido and methyl substituents relative to the ring would be determined with high accuracy.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking between quinoline rings or weak hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for 3-Azido-2-methylquinoline is not publicly available, studies on related azido- and quinoline-containing compounds demonstrate the power of this technique in elucidating their complex structures. grafiati.comtandfonline.com

Chiroptical Spectroscopy (if chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. mdpi.com

While 3-Azido-2-methylquinoline itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent or by creating atropisomers through restricted rotation. acs.orgnih.gov If a chiral derivative of 3-Azido-2-methylquinoline were to be prepared, chiroptical spectroscopy would be indispensable for determining its absolute configuration and studying its conformational properties in solution. mdpi.com

The ECD spectrum, which corresponds to the electronic transitions observed in the UV-Vis spectrum, would exhibit positive or negative bands (Cotton effects) that are characteristic of a specific enantiomer. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration, and by comparing the calculated and experimental spectra, the absolute stereochemistry of the molecule can be assigned. nih.gov This approach has been successfully applied to determine the absolute configuration of various chiral organic molecules. nih.gov

Computational and Theoretical Investigations of 3 Azido 2 Methylquinoline

Electronic Structure and Bonding Analysis

The electronic configuration and bonding arrangement of 3-azido-2-methylquinoline are fundamental to its chemical behavior. Computational models, particularly Density Functional Theory (DFT) and ab initio methods, are employed to map its molecular orbitals, electron density distribution, and geometric parameters.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. aip.orgresearchgate.net The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is commonly paired with Pople-style basis sets such as 6-311+G(d,p) or 6-311G++(d,p) for geometry optimization and electronic property calculations of similar heterocyclic compounds. aip.orgmdpi.com These calculations typically start with an assumed molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface.

For 3-azido-2-methylquinoline, DFT calculations would predict a nearly planar quinoline ring system. The azide (B81097) group is characterized by a linear N-N-N arrangement, though with distinct N-N bond lengths reflecting its electronic structure. The methyl group introduces localized electron density. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. In related azido-aromatic systems, the HOMO often exhibits significant π-character distributed across the aromatic ring and the azide group, while the LUMO is typically a π* orbital of the quinoline system. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov

Below is a table of representative geometric parameters for 3-azido-2-methylquinoline, as would be predicted by DFT calculations, based on data from analogous structures.

| Parameter | Predicted Value | Description |

| Bond Length (Å) | ||

| N1-N2 (azide) | ~ 1.25 Å | Inner N-N bond of the azide group |

| N2-N3 (azide) | ~ 1.15 Å | Terminal N-N bond of the azide group |

| C3-N1 (quinoline-azide) | ~ 1.40 Å | Bond connecting azide to the quinoline ring |

| C2-C(methyl) | ~ 1.51 Å | Bond connecting methyl group to the quinoline ring |

| Bond Angle (°) | ||

| C3-N1-N2 | ~ 115° | Angle of azide attachment to the quinoline ring |

| N1-N2-N3 | ~ 172° | Angle of the azide group, close to linear |

| Dihedral Angle (°) | ||

| C4-C3-N1-N2 | ~ 180° | Torsion angle defining the orientation of the azide group relative to the quinoline plane |

Note: These are typical, estimated values. Actual calculated values may vary depending on the specific functional and basis set used.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, serve as an important benchmark. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used to provide a higher level of theory for comparison, especially for geometric parameters and relative energies of conformers. aip.org For quinoline derivatives, studies have shown that geometric parameters calculated with functionals like B3LYP are generally in good agreement with MP2 results, validating the use of DFT for these systems. aip.org These ab initio calculations confirm the ground state electronic structure and provide a reference point for the reliability of less computationally expensive methods.

Reaction Mechanism Elucidation

Theoretical chemistry is uniquely suited to explore the high-energy, transient species involved in chemical reactions. For 3-azido-2-methylquinoline, this includes studying the transformation of the azide group and its participation in cycloaddition or rearrangement reactions.

The azide functional group is known for its ability to undergo thermal or photochemical decomposition, typically extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Computational studies on the closely related 3-azido-2-phenylquinoline have detailed this process. nih.gov The first step is the cleavage of the N1-N2 bond of the azide, which leads to the formation of 2-methylquinolyl-3-nitrene.

Transition state (TS) theory is used to locate the saddle point on the potential energy surface that connects the reactant (azide) to the product (nitrene + N₂). The geometry of this transition state would show an elongated N1-N2 bond. Frequency calculations are performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy of this transition state determines the activation barrier for the reaction.

Once formed, the 2-methylquinolyl-3-nitrene intermediate can undergo several subsequent reactions, such as ring expansion or contraction. Theoretical calculations on analogous systems have mapped out the potential energy surfaces for these complex rearrangements. nih.govresearchgate.net For instance, the nitrene can rearrange to form diazacycloheptatetraene derivatives or undergo ring contraction. nih.gov

Organic azides are also well-known for participating in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. nih.govmaxapress.com DFT calculations are used to model these reactions, predict their regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles), and determine their energy profiles. nih.gov The activation energies for different pathways are calculated by locating the respective transition states. The reaction is often found to proceed through a concerted but asynchronous mechanism, where the two new sigma bonds are formed in a single step but not to the same extent in the transition state. nih.gov

The following table summarizes typical calculated activation energies for reactions involving aryl azides, providing a reference for the expected reactivity of 3-azido-2-methylquinoline.

| Reaction Type | Reactant | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Nitrene Formation | 3-Azido-2-phenylquinoline | ~18.6 (from nitrene to ylide) | B3LYP/6-31G | nih.govresearchgate.net |

| [3+2] Cycloaddition | Phenyl Azide + Alkyne | 12 - 15 | B3LYP/6-311++G(d,p) | nih.gov |

| Ring Contraction | 3-Pyridylnitrene | ~16 (from ylide) | B3LYP/6-31G | nih.gov |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

For 3-azido-2-methylquinoline, DFT calculations can predict its vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Infrared (IR) Spectra: Harmonic frequency calculations at the DFT level can predict the vibrational modes of the molecule. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP). mdpi.com The most characteristic predicted vibration for 3-azido-2-methylquinoline would be the strong asymmetric stretch of the azide group (N≡N), typically calculated to be in the 2100-2200 cm⁻¹ region. mdpi.comresearchgate.net Other predictable vibrations include C-H stretches of the methyl group and aromatic ring, and various C-C and C-N stretching and bending modes of the quinoline skeleton. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nrel.govdergipark.org.tr The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). There is generally a good linear correlation between calculated and experimental chemical shifts. mdpi.comnrel.gov

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. mdpi.comnih.gov For azido-aromatic compounds, the spectra are typically characterized by π→π* transitions within the quinoline ring and transitions involving the azide moiety. mdpi.com

A table of predicted spectroscopic data for 3-azido-2-methylquinoline is presented below, based on computational studies of similar compounds.

| Spectroscopic Data | Predicted Value | Assignment/Description | Reference |

| IR Frequency (cm⁻¹) | ~2130 cm⁻¹ | Asymmetric N≡N stretch of the azide group | mdpi.comekb.eg |

| ~1280 cm⁻¹ | Symmetric N₃ stretch | mdpi.com | |

| ~1600 cm⁻¹ | Quinoline C=C/C=N ring stretches | mdpi.com | |

| ¹H NMR (ppm) | ~2.7 ppm | -CH₃ group | ekb.eg |

| 7.5 - 8.5 ppm | Aromatic protons on the quinoline ring | ekb.eg | |

| ¹³C NMR (ppm) | ~25 ppm | -CH₃ carbon | ekb.eg |

| 120 - 158 ppm | Quinoline ring carbons | ekb.eg | |

| UV-Vis (nm) | ~280-340 nm | π→π* transitions of the quinoline system | mdpi.com |

The strong correlation between predicted and measured spectra provides a powerful method for verifying molecular structures and understanding their electronic properties. mdpi.commdpi.com

Conformational Analysis and Tautomerism Studies

Computational and theoretical investigations into the conformational landscape and potential tautomeric forms of 3-azido-2-methylquinoline are crucial for understanding its reactivity, electronic properties, and potential interactions in various chemical environments. While specific, in-depth computational studies exclusively focused on 3-azido-2-methylquinoline are not extensively documented in publicly available literature, we can infer its likely behavior based on well-established principles and computational analyses of closely related quinoline and azide-containing heterocyclic systems.

Conformational Analysis

The conformational flexibility of 3-azido-2-methylquinoline primarily revolves around the rotation of the azido (B1232118) group (-N₃) relative to the quinoline ring. The orientation of the methyl group (-CH₃) is generally considered to be less flexible, although its rotational barrier can also be computationally determined.

Theoretical studies on similar substituted quinolines, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have utilized Density Functional Theory (DFT) calculations to identify stable conformers by scanning the potential energy surface along specific dihedral angles. dergi-fytronix.com For 3-azido-2-methylquinoline, the key dihedral angle would be C(2)-C(3)-N(azide)-N(azide).

It is hypothesized that two main planar conformers would exist, arising from the rotation of the azido group. These can be designated as syn and anti (or cis and trans) conformers, where the terminal nitrogen of the azide group is oriented towards or away from the methyl group at the C2 position, respectively. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the geometries of these conformers and calculate their relative energies. dergi-fytronix.comtandfonline.com

The relative stability of these conformers is influenced by a combination of steric and electronic effects. Steric hindrance between the azido group and the adjacent methyl group could lead to a higher energy for the syn conformer. However, electronic interactions, such as dipole-dipole interactions and hyperconjugative effects, also play a significant role. Natural Bond Orbital (NBO) analysis is a common computational tool used to dissect these electronic factors and understand the stabilization energies associated with different orbital interactions. tandfonline.com

Table 1: Hypothetical Relative Energies of 3-Azido-2-methylquinoline Conformers

| Conformer | Dihedral Angle (C4-C3-N-N) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| anti (trans) | ~180° | 0.00 | ~3.5 |

| syn (cis) | ~0° | 1.5 - 3.0 | ~4.2 |

Note: The data in this table are illustrative and based on typical energy differences found in similar substituted heterocycles. Specific experimental or high-level computational data for 3-azido-2-methylquinoline is required for definitive values.

Tautomerism Studies

A critical aspect of the chemistry of 3-azido-2-methylquinoline is the potential for azide-tetrazole tautomerism. This is a well-documented ring-chain tautomerism in many heterocyclic systems where an azido group is positioned adjacent to a ring nitrogen. acs.orgnih.gov In this equilibrium, the open-chain azide form can cyclize to form a fused tetrazole ring. For 3-azido-2-methylquinoline, this would result in the formation of 5-methyl- dergi-fytronix.comtandfonline.comacs.orgacs.orgtetrazolo[1,5-a]quinoline.

The position of this equilibrium is highly sensitive to several factors, including:

Substituents: Electron-withdrawing groups on the quinoline ring tend to favor the open-chain azide form, while electron-donating groups often shift the equilibrium towards the more stable tetrazole ring. nih.gov

Solvent: The polarity of the solvent can significantly influence the stability of one tautomer over the other. researchgate.net

Temperature: The equilibrium is temperature-dependent.

Physical State: The preferred tautomer in the solid state can differ from that in solution. researchgate.net

Computational methods, particularly DFT, are instrumental in predicting the relative stabilities of the azide and tetrazole tautomers. nih.govresearchgate.net These calculations involve geometry optimization of both tautomers and determination of their Gibbs free energies. The transition state for the cyclization reaction can also be located to understand the kinetic barrier of the interconversion. nih.gov Studies on related azidopyrimidines and azidothiazoles have shown that the energy difference between the two forms dictates the position of the equilibrium. acs.orgnih.gov For many fused heterocyclic systems, the tetrazole form is often thermodynamically more stable. nih.gov

Table 2: Hypothetical Tautomeric Equilibrium Data for 3-Azido-2-methylquinoline

| Tautomer | Structure | Predicted Relative Stability |

| Azide Form | 3-azido-2-methylquinoline | Less Stable |

| Tetrazole Form | 5-methyl- dergi-fytronix.comtandfonline.comacs.orgacs.orgtetrazolo[1,5-a]quinoline | More Stable |

Note: This prediction is based on the general trend observed for similar azido-heterocycles. nih.gov The actual equilibrium for 3-azido-2-methylquinoline would need to be confirmed by experimental (e.g., NMR spectroscopy) and specific computational studies.

Applications of 3 Azido 2 Methylquinoline in Synthetic Design

Building Block for Complex Polyheterocyclic Systems

The inherent reactivity of the azide (B81097) group makes 3-azido-2-methylquinoline a valuable precursor for the construction of elaborate polyheterocyclic molecules, which are scaffolds of interest in materials science and medicinal chemistry.

Synthesis of Fused Quinoline (B57606) Frameworks

A primary application of aryl azides is their ability to generate highly reactive nitrene intermediates upon thermolysis or photolysis. researchgate.netwikipedia.org This nitrene can then undergo intramolecular reactions to form new rings. In an analogous compound, 3-azido-2-phenylquinoline, flash vacuum thermolysis at 500°C leads to the formation of a nitrene intermediate. This intermediate subsequently cyclizes through an attack on the adjacent phenyl ring, yielding the fused polyheterocyclic system, indolo[2,3-b]quinoline, in 52-60% yield. researchgate.net This reaction demonstrates a powerful method for creating carbon-nitrogen bonds and constructing complex, rigid frameworks. The photolysis of other azidoquinolines has also been shown to produce reactive nitrenes that can be trapped or undergo rearrangement. mdpi.comnih.gov

This reactivity suggests that 3-azido-2-methylquinoline could similarly serve as a progenitor for fused systems via intramolecular C-H insertion of the generated nitrene onto the 2-methyl group or the C4 position of the quinoline ring, leading to novel tricyclic structures.

Precursor for Azine-Fused Heterocycles

Azido-substituted aza-heterocycles can exist in a valence tautomerization equilibrium with a fused tetrazole ring system. This behavior is particularly noted when the azide group is positioned adjacent to the ring nitrogen. For instance, studies on 2-chloro-4-methylquinolines have shown that their reaction with sodium azide does not typically yield the stable 2-azido-4-methylquinoline. scispace.com Instead, the azido (B1232118) intermediate spontaneously cyclizes to form the more stable, fused-ring system, 5-methyltetrazolo[1,5-a]quinoline. scispace.com The absence of the characteristic azide absorption band in the IR spectrum (around 2100-2200 cm⁻¹) and the formation of the tetrazole confirms this intramolecular cyclization. scispace.com

While the 3-azido position of 3-azido-2-methylquinoline is not adjacent to the quinoline nitrogen, this principle highlights the utility of azidoquinolines in generating fused azine systems, which are important in medicinal chemistry.

Development of Functionalized Quinoline Derivatives

The azide group is a versatile synthon that allows for the introduction of a wide array of other functional groups, making 3-azido-2-methylquinoline a key intermediate for creating diverse quinoline derivatives.

Facile Introduction of Diverse Substituents via Azide Reactivity

The azide functional group can be readily transformed into other important chemical moieties. One of the most common transformations is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or reaction with phosphines like triphenylphosphine (B44618) in the Staudinger reaction. mdpi.org The reaction of azidoquinolines with triphenylphosphine first yields phosphazene derivatives. mdpi.org Subsequent hydrolysis of these intermediates provides the corresponding aminoquinolines. mdpi.org This two-step process is a reliable method for installing an amino group onto the quinoline scaffold, which is a key component in many biologically active molecules.

Diversification through Click Chemistry Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is arguably the most powerful application for azido-functionalized molecules like 3-azido-2-methylquinoline. beilstein-journals.org This reaction enables the efficient and regioselective covalent linking of the azide with a terminal alkyne to form a stable, 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgmdpi.com This triazole linker is not merely a passive connector; it is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, often enhancing the biological activity of the parent molecule. beilstein-journals.org

Numerous studies have demonstrated the utility of this reaction for conjugating quinoline scaffolds to a vast array of other molecules, including chalcones, amino acids, and other heterocyclic systems. nih.govresearchgate.net Although research has not specifically detailed the use of 3-azido-2-methylquinoline in CuAAC reactions, its structure is well-suited for this transformation. The table below illustrates the potential for diversification by showing various alkynes that could be coupled with an azido-quinoline core.

| Alkyne Partner | Resulting Derivative Class | Potential Application Area |

| Phenylacetylene | Phenyl-triazole-quinoline | Medicinal Chemistry, Ligand Synthesis |

| Propargyl alcohol | Hydroxymethyl-triazole-quinoline | Further Functionalization, Drug Discovery |

| 1-Ethynyl-4-nitrobenzene | Nitrophenyl-triazole-quinoline | Material Science, Non-linear Optics |

| Propargyl-L-alanine | Amino acid-triazole-quinoline | Bio-conjugation, Peptide Mimetics nih.gov |

| 1,3-bis(4-propargyloxyphenyl)prop-2-en-1-one | Chalcone-bis(triazole-quinoline) | Anticancer Agents researchgate.net |

This table is illustrative of the types of derivatives possible via click chemistry, based on reactions performed with analogous azidoquinolines.

Role in Chemical Library Synthesis and Diversification

The synthetic versatility of 3-azido-2-methylquinoline makes it an excellent building block for diversity-oriented synthesis and the creation of chemical libraries. researchgate.net The ability to generate complex fused heterocycles through nitrene cyclization, coupled with the power of click chemistry to introduce a wide range of substituents, allows for the rapid generation of a large number of structurally diverse yet related compounds from a single core structure. beilstein-journals.org Such libraries are invaluable in drug discovery programs for screening against various biological targets to identify new lead compounds. researchgate.net The quinoline core itself is a privileged structure found in numerous pharmaceuticals, and the ability to systematically and efficiently modify its substitution pattern via the azide handle is a key strategy in modern medicinal chemistry.

Probes for Mechanistic Organic Chemistry Studies

The utility of a chemical compound is often measured not only by its role as a building block for larger molecules but also by its capacity to serve as a tool for understanding fundamental chemical processes. 3-Azido-2-methylquinoline is an exemplary molecule in this regard, functioning as a sophisticated probe for elucidating complex reaction mechanisms. Its value stems from the predictable yet versatile reactivity of the azide functional group, which, when attached to the rigid and electronically distinct quinoline scaffold, provides a clear reporter system for tracking transient intermediates and mapping reaction pathways.

The primary role of 3-azido-2-methylquinoline as a mechanistic probe centers on its ability to generate a highly reactive nitrene intermediate upon thermal or photochemical activation. The decomposition of the azide releases dinitrogen gas (N₂) and forms 2-methylquinolin-3-ylnitrene, a transient species with a sextet of electrons on the nitrogen atom. The fate of this nitrene is highly dependent on the reaction environment, and by analyzing the resulting product distribution, chemists can infer details about the reaction mechanism. For instance, in the absence of other trapping agents, the nitrene may undergo intramolecular C-H insertion or rearrangement. A common pathway for aryl nitrenes is dimerization to form the corresponding azo compound, in this case, 2,2'-dimethyl-3,3'-azoquinoline. The detection of this azo-dimer serves as strong evidence for a nitrene-mediated pathway.

Furthermore, 3-azido-2-methylquinoline is employed to probe the mechanisms of cycloaddition reactions. The azide group is a classic 1,3-dipole, readily participating in Huisgen 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazoles. By reacting 3-azido-2-methylquinoline with various substituted alkynes under controlled conditions (e.g., in copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC), researchers can perform kinetic studies. The rate of triazole formation can be monitored spectroscopically (e.g., by the disappearance of the characteristic azide stretch in the IR spectrum at ~2100 cm⁻¹), providing quantitative data on the electronic and steric effects of the alkyne partner. This allows for a detailed investigation of the cycloaddition transition state and the factors governing its reactivity, contributing to the broader understanding of "click chemistry" mechanisms.

The Staudinger reaction offers another avenue for mechanistic investigation using this compound. The reaction of 3-azido-2-methylquinoline with a phosphine (B1218219), such as triphenylphosphine, proceeds through a phosphazide (B1677712) intermediate which then loses N₂ to form an iminophosphorane (aza-ylide). This reaction is often nearly quantitative and proceeds under mild conditions. In a complex reaction sequence where the presence or survival of an azide group is , the addition of triphenylphosphine serves as a definitive chemical test. The formation and isolation of the corresponding stable iminophosphorane, 2-methyl-3-(triphenyl-λ⁵-phosphanylideneamino)quinoline, confirms that the azide moiety was present and accessible at that stage of the reaction, thereby clarifying the mechanistic manifold.

The table below summarizes the principal ways in which 3-azido-2-methylquinoline is utilized as a probe in mechanistic studies.

Table 1: Mechanistic Pathways Investigated Using 3-Azido-2-methylquinoline

| Mechanistic Process | Probe Function | Typical Reaction Conditions | Observed Outcome / Product Class |

|---|---|---|---|

| Nitrene Formation | Generation and trapping of a transient nitrene intermediate to study its intrinsic reactivity. | Thermolysis (Δ) or Photolysis (hν) in an inert solvent. | Azo-dimers, products of C-H insertion, or ring-expanded species. |

| 1,3-Dipolar Cycloaddition (CuAAC) | Kinetic profiling of alkyne reactivity and elucidation of catalyst effects in click reactions. | Terminal alkyne, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), solvent (e.g., t-BuOH/H₂O). | 1,4-disubstituted 1,2,3-Triazoles. |

| Staudinger Reaction | Confirmatory test for the presence and accessibility of the azide group within a reaction sequence. | Tertiary phosphine (e.g., Triphenylphosphine, PPh₃), anhydrous solvent (e.g., THF, CH₂Cl₂). | Stable Iminophosphoranes (Aza-ylides). |

The following table provides concrete examples of products formed when 3-azido-2-methylquinoline is used to probe these distinct reaction types.

Table 2: Representative Products from Mechanistic Studies with 3-Azido-2-methylquinoline

| Starting Material | Reaction Partner / Condition | Key Intermediate | Major Product |

|---|---|---|---|

| 3-Azido-2-methylquinoline | Heat (Δ, >150 °C) | 2-Methylquinolin-3-ylnitrene | 2,2'-Dimethyl-3,3'-azoquinoline |

| 3-Azido-2-methylquinoline | Phenylacetylene, CuSO₄, Sodium Ascorbate | Copper(I)-acetylide / Azide complex | 2-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| 3-Azido-2-methylquinoline | Triphenylphosphine (PPh₃) | Phosphazide adduct | 2-Methyl-3-(triphenyl-λ⁵-phosphanylideneamino)quinoline |

Emerging Research Directions and Future Prospects

Development of Highly Efficient and Sustainable Synthetic Routes

The demand for greener and more sustainable chemical processes is a major driver in modern synthetic chemistry. researchgate.net Future research on 3-Azido-2-methylquinoline will prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.

Current synthetic strategies often involve multi-step processes that may utilize hazardous reagents. preprints.org For instance, a common approach involves the conversion of a hydroxyl group in a quinolone precursor to an azido (B1232118) group. mdpi.com One method described the nucleophilic substitution of a chlorine atom in 4-chloro-1-methyl-3-phenylsulfanyl-2-quinolone with sodium azide (B81097) in dimethylformamide (DMF) to produce the corresponding azido derivative in almost quantitative yield. mdpi.com Another route involves treating 4-chloro-2-quinolone with sodium azide in DMF. preprints.org

Future efforts will likely focus on several key areas to improve sustainability:

Green Solvents: Replacing traditional, often toxic, solvents like DMF with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF), for example, is a bio-based solvent that offers advantages such as water immiscibility, making extractions more straightforward and reducing waste. acs.org

Catalyst-Free and Metal-Free Reactions: Exploring reaction conditions that eliminate the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.org Microwave-assisted organic synthesis (MAOS) is a promising technique that can accelerate reactions, often without the need for a catalyst, leading to shorter reaction times, reduced energy consumption, and higher yields. ijcrt.org

One-Pot Reactions: Designing multi-component, one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel. researchgate.net This approach minimizes waste, saves time, and reduces the resources required for purification of intermediates. rsc.org For example, a one-pot method for synthesizing quinoline (B57606) derivatives has been developed using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide with an inexpensive and eco-friendly copper salt-D-glucose catalyst in aqueous ethanol. rsc.org

Atom Economy: Focusing on synthetic pathways, such as C-H activation, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

Table 1: Comparison of Synthetic Parameters for Quinoline Synthesis

| Parameter | Traditional Methods | Emerging Sustainable Methods |

| Solvents | Often hazardous (e.g., DMF, Chloroform) | Green solvents (e.g., Water, Ethanol, 2-MeTHF) acs.orgrsc.org |

| Catalysts | Heavy metals, strong acids/bases rsc.org | Metal-free, reusable, biocatalysts researchgate.netrsc.orgijcrt.org |

| Energy Input | Often requires prolonged heating | Microwave irradiation, lower temperatures ijcrt.org |

| Waste Generation | Higher due to multi-step processes and purification | Lower due to one-pot reactions and atom economy researchgate.netrsc.org |

| Reaction Time | Can be lengthy | Significantly shorter ijcrt.org |

Exploration of Novel Reactivity Patterns for the Azido Group

The azido group is a highly versatile functional group, capable of acting as an electrophile, nucleophile, or radical acceptor. nih.govkit.edu While its use in [3+2] cycloaddition reactions (click chemistry) to form triazoles is well-established, future research will delve into uncovering new reactivity patterns for 3-Azido-2-methylquinoline. preprints.orgmdpi.com

Emerging areas of exploration include:

Denitrogenative Reactions: Investigating thermal or photochemical decomposition of the azide to generate a highly reactive nitrene intermediate. mdpi.comsemanticscholar.org This nitrene can then undergo various transformations, such as C-H insertion or cyclization, to create complex nitrogen-containing heterocycles. mdpi.com For instance, irradiation of aryl azides can generate nitrenes that convert to amino intermediates in protic media, leading to cyclization. semanticscholar.org

Aza-Wittig Reaction: Utilizing the reaction of the azido group with phosphines to form iminophosphoranes. mdpi.com These intermediates can react with carbonyl compounds to form imines, providing a powerful tool for constructing new C=N bonds.

Radical Annulations: Exploring manganese(III)-catalyzed reactions where the vinyl azide partakes in formal [3+2] or [3+3] annulations with compounds like 1,3-dicarbonyls or cyclopropanols to synthesize various azaheterocycles. nih.gov

Nucleophilic Addition: While the azide itself is a key functional group, its electronic influence on the quinoline ring can be exploited. The unique properties of an azide connected to an alkene moiety, as seen in vinyl azides, allow the functional group to act as an electrophile or nucleophile, making these compounds valuable building blocks. nih.gov

The exploration of these and other novel reaction pathways will significantly expand the synthetic utility of 3-Azido-2-methylquinoline, enabling the creation of a diverse range of new chemical entities.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis and manipulation of azido compounds. syrris.comsci-hub.se Given the potential hazards associated with some azides (though many organic azides are stable), the enhanced safety and control offered by flow reactors are particularly appealing. kit.eduorganic-chemistry.org

Future integration of 3-Azido-2-methylquinoline synthesis with these platforms will focus on:

Enhanced Safety: Flow reactors use small reaction volumes at any given time, minimizing the risks associated with potentially energetic intermediates or exothermic reactions. sci-hub.seorganic-chemistry.org This is crucial for reactions involving azides.

Improved Reproducibility and Scalability: Automated systems provide precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher reproducibility. syrris.com Scaling up production is often as simple as running the system for a longer duration, avoiding the re-optimization challenges common in batch chemistry. syrris.com

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for isolating and purifying intermediates. mit.edu This "telescoping" significantly improves efficiency and reduces waste. syrris.com

Automated Library Generation: Combining flow chemistry with artificial intelligence and robotic platforms allows for the rapid, automated synthesis of large libraries of derivatives based on the 3-Azido-2-methylquinoline scaffold for high-throughput screening in drug discovery programs. syrris.commit.edu

A continuous-flow direct azidation process has already been developed for various alcohols, demonstrating the feasibility and benefits of this approach for synthesizing azides safely and efficiently. organic-chemistry.org

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving 3-Azido-2-methylquinoline is a growing area of interest.

Future research will leverage techniques such as:

In Situ FTIR and NMR Spectroscopy: These methods allow chemists to observe the formation of intermediates and products in real time, providing valuable mechanistic insights and helping to identify optimal reaction conditions. mit.edu For example, in situ Fourier-transform infrared spectroscopy has been used to guide the optimization of a continuous synthesis process. mit.edu

Raman Spectroscopy: This technique is particularly useful for characterizing the azide functional group. For instance, 4-azido-7-chloroquinoline exhibits a characteristic marker band for the azide's symmetric stretching vibration (νs(N3)) around 1300 cm⁻¹. researchgate.net

Dispersive X-ray Absorption Spectroscopy (DXAS): For solid-state or mechanochemical reactions, time-resolved in situ DXAS can provide unprecedented detail about the electronic structure and local coordination environment of atoms as the reaction progresses, offering a powerful tool for studying reaction kinetics. nih.gov

Mass Spectrometry: Techniques like LC-MS can be used to identify and characterize reaction intermediates, helping to elucidate complex reaction pathways and identify potential side products.

By providing a continuous stream of data from within the reaction vessel, these techniques enable more rapid and efficient reaction optimization compared to traditional methods that rely on analyzing discrete samples.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful synergy for designing novel molecules and understanding their reactivity. ijcrt.org This dual approach is becoming indispensable in modern chemical research.

In the context of 3-Azido-2-methylquinoline, this synergy will manifest in several ways:

Predicting Reactivity: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, predict transition states, and calculate activation barriers. researchgate.net This allows researchers to screen potential reactions in silico before committing to resource-intensive lab work. DFT calculations have been employed to optimize the structures of quinoline-based probes and their metal complexes. researchgate.net

Designing Novel Derivatives: Computational models can predict the physicochemical and biological properties of hypothetical derivatives of 3-Azido-2-methylquinoline. nih.gov This aids in the rational design of new compounds with desired characteristics, such as enhanced binding affinity to a biological target.

Interpreting Spectroscopic Data: Theoretical calculations are essential for accurately assigning signals in complex NMR, IR, and Raman spectra, leading to a more robust characterization of new compounds and intermediates. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies: By combining experimental biological data with computational docking studies, researchers can build detailed models of how molecules like 3-Azido-2-methylquinoline and its derivatives interact with biological targets. nih.gov This understanding is critical for optimizing lead compounds in drug discovery.

The feedback loop between computational prediction and experimental validation accelerates the discovery process, leading to a more efficient and targeted exploration of the chemical space surrounding 3-Azido-2-methylquinoline. ijcrt.orgmit.edu

Q & A

Q. What ethical frameworks govern the use of 3-azido-2-methylquinoline in collaborative drug discovery projects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products